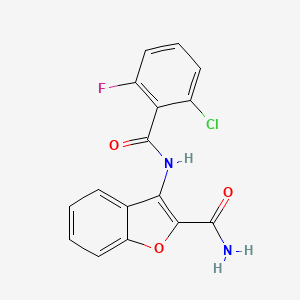

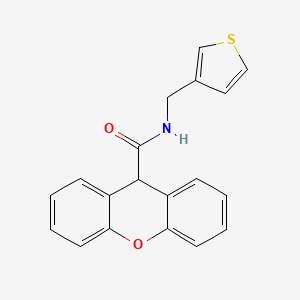

3-(2-氯-6-氟苯甲酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a benzamide moiety and halogen substitutions on the aromatic ring, which are relevant to the analysis of the compound . For instance, the first paper discusses coumarin-3-carboxamide derivatives, which are structurally related to benzofuran carboxamides, and their biological activities against cancer cell lines . The second paper describes the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, which include a fluorine substitution similar to the compound of interest . The third paper focuses on the synthesis of benzoxazine carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists, which also share structural features with benzofuran carboxamides .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the condensation of acid chlorides with different amines or other nucleophiles in the presence of a base and a suitable solvent . The synthesis of coumarin-3-carboxamide derivatives, for example, may provide insights into the synthesis of benzofuran carboxamides, as both involve the formation of an amide bond and potentially similar reaction conditions . The synthesis of benzoxazine derivatives as described in the third paper also involves multi-step reactions that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound "3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide" would likely exhibit certain properties due to the presence of the benzofuran moiety and the substituted benzamide. The molecular docking study mentioned in the first paper indicates that the benzamide functionality is crucial for binding to the active site of certain enzymes, suggesting that the compound may also exhibit similar binding properties . The presence of halogen substituents can influence the molecular conformation and electronic distribution, potentially affecting the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The amide bond is typically stable under physiological conditions, but the presence of electron-withdrawing groups such as chloro and fluoro substituents could affect the reactivity of adjacent positions on the aromatic ring. The papers do not provide specific reactions for the compound , but the antimicrobial and anticancer activities of similar compounds suggest that it may undergo interactions with biological targets .

Physical and Chemical Properties Analysis

While the papers do not directly report on the physical and chemical properties of "3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide," they do provide data on similar compounds. For example, the antimicrobial activity of the compounds in the second paper suggests that they have sufficient stability and solubility to interact with microbial cells . The biological activity evaluations in the first and third papers imply that the compounds have the necessary properties to cross cell membranes and bind to specific receptors or enzymes . The presence of halogen atoms is likely to influence the lipophilicity of the compound, which is an important factor in drug design.

科学研究应用

抗癌活性

合成了一系列新的香豆素-3-甲酰胺衍生物,包括与3-(2-氯-6-氟苯甲酰胺)苯并呋喃-2-甲酰胺结构相关的化合物,以评估其生物活性。这些化合物表现出有希望的抗癌特性,特别是对HepG2和HeLa癌细胞系,一些衍生物对正常细胞系显示出低细胞毒活性。这表明它们作为选择性抗癌剂的潜力(Phutdhawong 等,2021)。

抗菌活性

对2,6-二氟苯甲酰胺的研究强调了它们通过抑制蛋白质FtsZ来干扰细菌细胞分裂的能力。这包括苯甲酰胺的衍生物,它们对革兰氏阳性细菌如金黄色葡萄球菌和枯草芽孢杆菌显示出疗效(Straniero 等,2023)。

抗真菌和防腐应用

苯并呋喃-1,2,3-三唑杂交物已因其对白腐和褐腐真菌的抗真菌潜力而受到研究。这些研究表明,某些衍生物可以作为有效的杀菌防腐剂,为保护材料免受真菌降解提供了新途径(Abedinifar 等,2020)。

医学成像应用

含氟苯甲酰胺类似物已被开发并评估为正电子发射断层扫描(PET)成像的配体,用于实体瘤中σ-2受体的状态。这些研究对于推进癌症诊断和监测抗癌治疗的疗效至关重要(Tu 等,2007)。

光催化应用

结构类似于3-(2-氯-6-氟苯甲酰胺)苯并呋喃-2-甲酰胺的化合物已被用于增强环境污染物的な光催化降解。例如,一种相关的苯甲酰胺丙草胺,在使用吸附剂载体时显示出改善的矿化速率,突出了这些化合物在环境修复中的潜力(Torimoto 等,1996)。

作用机制

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could involve binding to the active sites of enzymes, interacting with cell surface receptors, or altering the structure or function of other cellular proteins.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds .

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may alter cell growth and proliferation, disrupt bacterial or viral replication, or modulate oxidative stress responses.

Action Environment

The action of 3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide can be influenced by a variety of environmental factors. These could include the presence of other compounds, the pH and temperature of the environment, and the specific type of cells or organisms present

未来方向

Benzofuran compounds have shown potential as natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that “3-(2-Chloro-6-fluorobenzamido)benzofuran-2-carboxamide” and similar compounds could have promising futures in drug discovery and development.

属性

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O3/c17-9-5-3-6-10(18)12(9)16(22)20-13-8-4-1-2-7-11(8)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTHYPRNHVCUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)

![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)